trans-Hexahydroisobenzofuran-1,3-dione (CAS 71749-03-6), commonly referred to as trans-hexahydrophthalic anhydride (trans-HHPA), is a high-purity, stereospecific cycloaliphatic anhydride [1]. Unlike the standard commercial hexahydrophthalic anhydride mixture—which is a low-melting, predominantly cis-isomer liquid or semi-solid—the pure trans-isomer is a stable, crystalline solid at room temperature [2]. In industrial and pharmaceutical procurement, this specific (3aR,7aR) enantiomer is highly valued for its rigid trans-1,2-cyclohexane geometry, which imparts distinct thermal stability to downstream polymer networks and serves as an essential chiral building block for active pharmaceutical ingredients (APIs) [1].
Substituting the pure trans-isomer with standard commercial HHPA (CAS 85-42-7) or the pure cis-isomer (CAS 13149-00-3) fails critically in both material processing and pharmaceutical synthesis [1]. In polymer formulations, the low melting point of the cis-isomer (~32 °C) causes caking and premature melting during the storage of dry-blended powder coatings, whereas the trans-isomer remains a free-flowing solid[2]. In pharmaceutical manufacturing, such as the synthesis of the antipsychotic Lurasidone, the exact (1R,2R)-trans stereochemistry is non-negotiable; using a cis-isomer or racemic mixture yields inactive diastereomers, leading to total batch failure and non-compliance with strict API structural requirements .
Thermal analysis demonstrates a stark contrast in the physical state of the isomers. The trans-isomer (CAS 71749-03-6) exhibits a melting point of approximately 140-147 °C, maintaining a stable crystalline form at room temperature [1]. In contrast, the pure cis-isomer (CAS 13149-00-3) and standard commercial HHPA mixtures melt at 31-36 °C, often presenting as viscous liquids or sticky semi-solids depending on ambient conditions [2].
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | trans-HHPA: ~140-147 °C (stable solid) |
| Comparator Or Baseline | cis-HHPA: 31-36 °C (low-melting solid / viscous liquid) |
| Quantified Difference | >100 °C higher melting point for the trans-isomer |
| Conditions | Standard atmospheric pressure thermal analysis |
The high melting point prevents caking and premature crosslinking, enabling precise dosing and extended shelf-life in dry-blend powder coatings and solid epoxy molding compounds.
In the synthesis of the antipsychotic drug Lurasidone, the structural integrity of the (1R,2R)-cyclohexane-1,2-diyldimethanamine linker is entirely dependent on the starting anhydride. Procurement of the specific (3aR,7aR)-trans-hexahydroisobenzofuran-1,3-dione yields the target trans-configuration required for dopamine D2 and serotonin 5-HT2A receptor binding. Substituting with the cis-isomer or racemic mixtures produces unwanted cis-diastereomers or the (S,S)-enantiomer, which lack the required pharmacological activity and require cost-prohibitive chiral resolution downstream .
| Evidence Dimension | Yield of pharmacologically active (1R,2R)-trans stereocenter |
| Target Compound Data | (3aR,7aR)-trans-HHPA: Yields the correct (1R,2R)-trans geometry |
| Comparator Or Baseline | cis-HHPA / Racemic mixtures: Yields inactive cis-geometry or racemic mixtures requiring resolution |
| Quantified Difference | Complete stereochemical divergence (active vs. inactive API precursor) |
| Conditions | Multi-step API synthesis of Lurasidone |
This exact enantiomer is a mandatory procurement requirement for Lurasidone API synthesis, as generic substitutes will result in inactive drug batches.
The rigid trans-1,2-cyclohexane linkage imparts significantly higher thermal stability to downstream synthesized molecules compared to the flexible cis-linkage. Comparative studies on hexahydrophthalic acid derivatives show that trans-diamides melt at 281-282 °C, whereas the corresponding cis-diamides melt at only 190-191 °C [1]. Similarly, the trans-diacid exhibits a melting point of 227-229 °C compared to 192 °C for the cis-diacid[1].
| Evidence Dimension | Melting point of downstream derivatives (diamides and diacids) |
| Target Compound Data | trans-diamide: 281-282 °C; trans-diacid: 227-229 °C |
| Comparator Or Baseline | cis-diamide: 190-191 °C; cis-diacid: 192 °C |
| Quantified Difference | +91 °C for diamides and +35 °C for diacids in favor of the trans-configuration |
| Conditions | Thermal characterization of synthesized nitrogenous and acid derivatives |
Demonstrates the trans-isomer's superior ability to impart high thermal resistance to downstream polymer networks and high-temperature encapsulants.
Directly following its stereospecificity, this compound is the required starting material for synthesizing the (1R,2R)-cyclohexane linker in Lurasidone. It ensures the correct molecular geometry necessary for the drug's receptor binding profile, avoiding the yield losses associated with racemic resolution .
Leveraging its >140 °C melting point, the trans-isomer is ideal for dry-blended powder coatings. It remains a free-flowing solid during storage and blending, preventing the caking and premature curing issues that plague the low-melting cis-isomer [1].
Based on the enhanced thermal stability it imparts to downstream derivatives, this anhydride is selected as a rigid curing agent for semiconductor packaging. The trans-cyclohexane ring restricts polymer chain mobility, yielding cured epoxy networks with higher glass transition temperatures (Tg) suitable for harsh thermal environments[2].
Corrosive;Irritant;Health Hazard